N-(4-Cyano-1H-pyrazol-5-yl)-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a cyano group at the 4-position and a phenylthiourea moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea typically involves the reaction of 4-cyano-1H-pyrazole with phenyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
4-Cyano-1H-pyrazole+Phenyl isothiocyanate→N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiourea moiety to a corresponding amine.
Substitution: The cyano group and the thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a compound of interest for pharmaceutical research.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea exerts its effects often involves the inhibition of specific enzymes or interaction with molecular targets. The cyano and thiourea groups can form strong interactions with active sites of enzymes, disrupting their normal function. This interaction can lead to the inhibition of enzyme activity, which is useful in various therapeutic and research applications.
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylurea: Similar structure but with a urea moiety instead of thiourea.
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylcarbamate: Contains a carbamate group instead of thiourea.
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylsulfonamide: Features a sulfonamide group.
Uniqueness
N-(4-Cyano-1H-pyrazol-5-yl)-N’-phenylthiourea is unique due to its combination of a cyano-substituted pyrazole ring and a phenylthiourea moiety. This unique structure allows for specific interactions with enzymes and other molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
128854-08-0 |
---|---|
Molecular Formula |
C11H9N5S |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
1-(4-cyano-1H-pyrazol-5-yl)-3-phenylthiourea |
InChI |
InChI=1S/C11H9N5S/c12-6-8-7-13-16-10(8)15-11(17)14-9-4-2-1-3-5-9/h1-5,7H,(H3,13,14,15,16,17) |
InChI Key |
GVCNMAIFCPSRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=C(C=NN2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.